![molecular formula C14H9N3 B11882807 Indolizino[2,3-F]quinoxaline CAS No. 959619-25-1](/img/structure/B11882807.png)

Indolizino[2,3-F]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

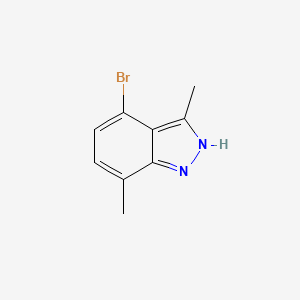

La Indolizino[2,3-F]quinoxalina es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina las unidades de indolizina y quinoxalina. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal, ciencia de materiales y síntesis orgánica. La estructura única de la Indolizino[2,3-F]quinoxalina le permite exhibir diversas actividades biológicas y reactividad química, lo que la convierte en un objetivo valioso para la investigación y el desarrollo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Indolizino[2,3-F]quinoxalina generalmente implica procesos de varios pasos que incluyen reacciones de ciclación y condensación. Un método común implica la condensación de isatina con o-fenilendiamina, seguida de ciclación en condiciones ácidas . Las reacciones de acoplamiento cruzado catalizadas por metales de transición y la funcionalización directa de C-H también se utilizan para construir el marco de la Indolizino[2,3-F]quinoxalina .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la Indolizino[2,3-F]quinoxalina no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. Se ha explorado el uso de irradiación de microondas y catalizadores de nanopartículas para mejorar la eficiencia de la reacción y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La Indolizino[2,3-F]quinoxalina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede introducir grupos funcionales como carbonilos o hidroxilos.

Reducción: Las reacciones de reducción pueden convertir grupos nitro en aminas o reducir dobles enlaces.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden modificar los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos que se introducen o modifican. Por ejemplo, la oxidación puede producir quinoxalina-2,3-dionas, mientras que la reducción puede producir derivados de amino .

Aplicaciones Científicas De Investigación

La Indolizino[2,3-F]quinoxalina tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas complejas y materiales funcionales.

Mecanismo De Acción

El mecanismo de acción de la Indolizino[2,3-F]quinoxalina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad anticancerígena se atribuye a la inhibición de las enzimas topoisomerasas, lo que lleva al daño del ADN y la apoptosis en las células cancerosas . La actividad antimicrobiana del compuesto está relacionada con su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales .

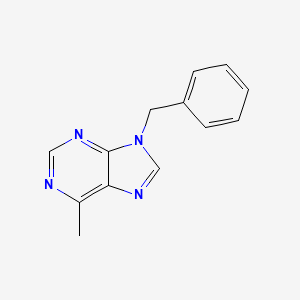

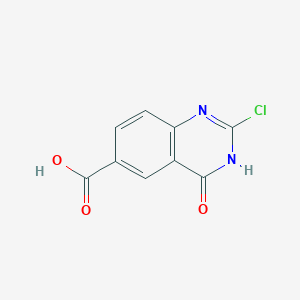

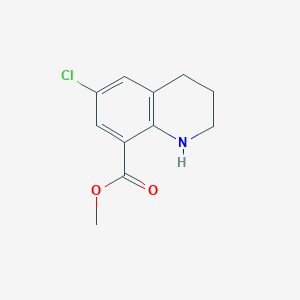

Compuestos similares:

Indolizina: Comparte la unidad de indolizina y exhibe actividades biológicas similares.

Quinoxalina: Contiene el núcleo de quinoxalina y es conocido por sus propiedades antimicrobianas y anticancerígenas.

Indolo[2,3-b]quinoxalina: Otro compuesto heterocíclico fusionado con reactividad química y actividades biológicas comparables.

Singularidad: La Indolizino[2,3-F]quinoxalina es única debido a su sistema de anillos fusionados, que combina las propiedades de la indolizina y la quinoxalina. Esta característica estructural mejora su estabilidad, reactividad y actividad biológica, lo que la convierte en un compuesto versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

Indolizine: Shares the indolizine moiety and exhibits similar biological activities.

Quinoxaline: Contains the quinoxaline core and is known for its antimicrobial and anticancer properties.

Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with comparable chemical reactivity and biological activities.

Uniqueness: Indolizino[2,3-F]quinoxaline is unique due to its fused ring system, which combines the properties of both indolizine and quinoxaline. This structural feature enhances its stability, reactivity, and biological activity, making it a versatile compound for various applications .

Propiedades

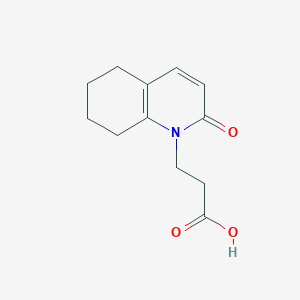

Número CAS |

959619-25-1 |

|---|---|

Fórmula molecular |

C14H9N3 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

indolizino[2,3-f]quinoxaline |

InChI |

InChI=1S/C14H9N3/c1-2-8-17-10(3-1)9-11-13(17)5-4-12-14(11)16-7-6-15-12/h1-9H |

Clave InChI |

MUULXRAPGWXZOV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC3=C(N2C=C1)C=CC4=NC=CN=C43 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)

![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)